molecular formula C27H32N2O2 B10869241 10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10869241
M. Wt: 416.6 g/mol
InChI Key: FDSKRIDRRFPXBU-UHFFFAOYSA-N
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Description

10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepinone family This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepinone core with various substituents, including an acetyl group, a tert-butylphenyl group, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For example, studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins and pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H32N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

5-acetyl-6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H32N2O2/c1-17(30)29-22-10-8-7-9-20(22)28-21-15-27(5,6)16-23(31)24(21)25(29)18-11-13-19(14-12-18)26(2,3)4/h7-14,25,28H,15-16H2,1-6H3

InChI Key

FDSKRIDRRFPXBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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